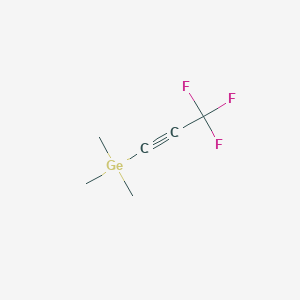
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless gas that is highly reactive and has a strong odor. Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is primarily used in the field of organic chemistry for its ability to act as a reducing agent and as a source of germanium.
Wirkmechanismus
The mechanism of action of Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- is not fully understood. However, it is believed to act as a nucleophile in organic reactions, donating electrons to other molecules and reducing them in the process.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-. However, it is known to be highly reactive and potentially toxic. It should be handled with caution and proper safety measures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- in lab experiments is its ability to act as a reducing agent. This makes it useful in a variety of organic synthesis reactions. However, its high reactivity and potential toxicity can also be a limitation, requiring careful handling and safety precautions.
Zukünftige Richtungen
There are several potential future directions for research involving Germane, trimethyl(3,3,3-trifluoro-1-propynyl)-. One area of interest is its use as a source of germanium in the production of semiconductors. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, more studies are needed to determine the safety and potential toxicity of this compound.
Synthesemethoden
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- can be synthesized through the reaction of trimethylgermanium chloride with trifluoroacetylene. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- has been used in scientific research for a variety of applications. One of the primary uses of this compound is as a reducing agent in organic synthesis. It has also been used as a source of germanium in the production of semiconductors.
Eigenschaften
| 19097-37-1 | |
Molekularformel |
C6H9F3Ge |
Molekulargewicht |
210.76 g/mol |
IUPAC-Name |
trimethyl(3,3,3-trifluoroprop-1-ynyl)germane |
InChI |
InChI=1S/C6H9F3Ge/c1-10(2,3)5-4-6(7,8)9/h1-3H3 |
InChI-Schlüssel |
QOVNFXGPVSXFLC-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(C)C#CC(F)(F)F |
Kanonische SMILES |
C[Ge](C)(C)C#CC(F)(F)F |
| 19097-37-1 | |
Synonyme |
Germane, trimethyl(3,3,3-trifluoro-1-propynyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




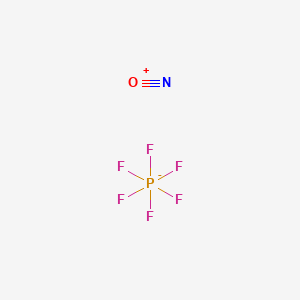
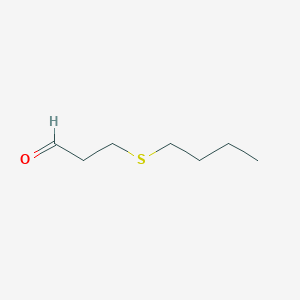
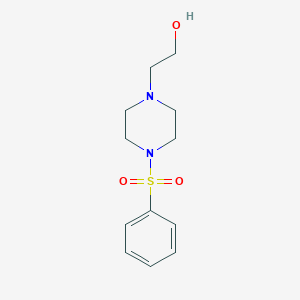
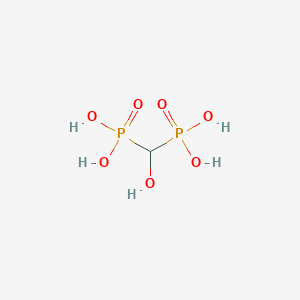
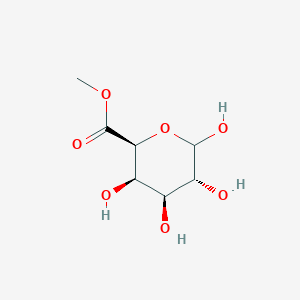
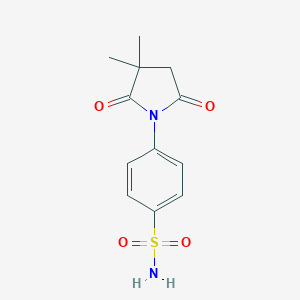
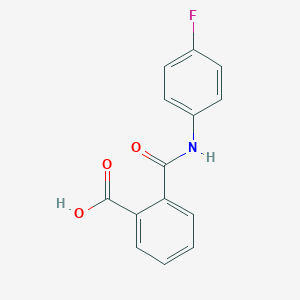

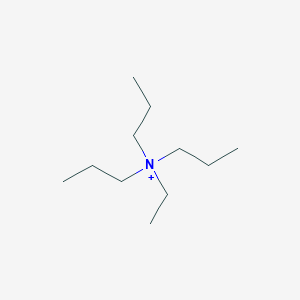
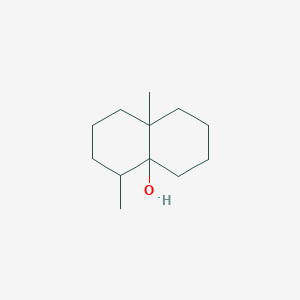
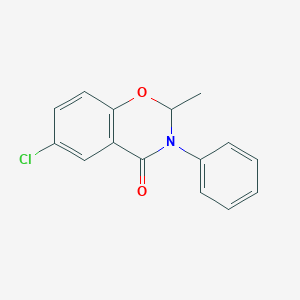
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
